molecular formula C8H10BrNO3S2 B8182830 1-((5-Bromothiophen-2-yl)sulfonyl)-3-methoxyazetidine

1-((5-Bromothiophen-2-yl)sulfonyl)-3-methoxyazetidine

Cat. No.: B8182830
M. Wt: 312.2 g/mol
InChI Key: ADFKMGAOZDUEPG-UHFFFAOYSA-N
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Description

1-((5-Bromothiophen-2-yl)sulfonyl)-3-methoxyazetidine is a synthetic organic compound that features a unique combination of a brominated thiophene ring, a sulfonyl group, and an azetidine ring with a methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Bromothiophen-2-yl)sulfonyl)-3-methoxyazetidine typically involves multiple steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Sulfonylation: The brominated thiophene is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Azetidine Formation: The sulfonylated intermediate undergoes a cyclization reaction with an appropriate azetidine precursor, such as 3-methoxyazetidine, under basic conditions to form the final product.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-((5-Bromothiophen-2-yl)sulfonyl)-3-methoxyazetidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially leading to the formation of sulfoxides or sulfones.

    Cyclization Reactions: The azetidine ring can undergo ring-opening or ring-closing reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Substitution Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using boronic acids or esters.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Substitution Products: Various substituted thiophene derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced forms of the sulfonyl group.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-((5-Bromothiophen-2-yl)sulfonyl)-3-methoxyazetidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • 1-((5-Bromothiophen-2-yl)sulfonyl)-1H-pyrazole
  • 1-((5-Bromothiophen-2-yl)sulfonyl)piperidine-2-carboxylic acid
  • 1-((5-Bromothiophen-2-yl)sulfonyl)pyrrole

Comparison: 1-((5-Bromothiophen-2-yl)sulfonyl)-3-methoxyazetidine stands out due to the presence of the azetidine ring, which imparts unique steric and electronic properties compared to other similar compounds

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-3-methoxyazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3S2/c1-13-6-4-10(5-6)15(11,12)8-3-2-7(9)14-8/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFKMGAOZDUEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)S(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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